N-[4-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]acetamide
Description
N-[4-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]acetamide is an acetamide derivative featuring a pyridazine ring substituted with a methyl group and a ketone oxygen at positions 4 and 6, respectively.
Properties
IUPAC Name |
N-[4-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-8-7-12(18)15-16-13(8)10-3-5-11(6-4-10)14-9(2)17/h3-6,8H,7H2,1-2H3,(H,14,17)(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDZXNMWZXLDEKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NN=C1C2=CC=C(C=C2)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101154920 | |
| Record name | N-[4-(1,4,5,6-Tetrahydro-4-methyl-6-oxo-3-pyridazinyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101154920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36725-27-6 | |
| Record name | N-[4-(1,4,5,6-Tetrahydro-4-methyl-6-oxo-3-pyridazinyl)phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36725-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-(1,4,5,6-Tetrahydro-4-methyl-6-oxo-3-pyridazinyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101154920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of N-[4-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]acetamide typically follows these key steps:
- Construction of the 4,5-dihydropyridazin-3-one core.
- Introduction of the 4-methyl substituent and 6-oxo group.
- Attachment of the 4-phenyl ring.
- Formation of the acetamide moiety on the phenyl ring.
These steps are often achieved through condensation reactions, alkylation, hydrolysis, and amidation sequences.
Detailed Synthetic Routes
Pyridazinone Core Formation
The pyridazinone ring is commonly synthesized by condensation of γ-keto esters with hydrazine hydrate, yielding dihydropyridazinones. For example, condensation of a γ-keto ester intermediate with hydrazine hydrate produces the intermediate dihydropyridazinone, which serves as the scaffold for further modifications.
Functionalization at C-4 and C-6 Positions
C-4 Methylation: The 4-methyl group is introduced via alkylation reactions using methylating agents such as iodomethane or methyl bromide in the presence of a base like potassium carbonate (K2CO3) in anhydrous solvents (e.g., DMF or acetonitrile).
C-6 Oxo Group: The 6-oxo functionality is inherent to the pyridazinone ring and is retained throughout the synthesis. In some cases, oxidation steps using selenium dioxide or other oxidizing agents are employed to ensure the keto group is present.
Attachment of the 4-Phenyl Group
The 4-position on the pyridazinone ring is substituted with a phenyl group through Knoevenagel condensation with aromatic aldehydes in the presence of potassium hydroxide (KOH). This step is critical for installing the aromatic moiety that will later be functionalized with the acetamide group.
Formation of the N-Phenylacetamide Moiety
The acetamide group attached to the phenyl ring is typically introduced via reaction of the appropriate amine with chloroacetyl chloride to form 2-chloro-N-substituted phenylacetamides. These intermediates are then alkylated with the pyridazinone derivatives under basic conditions (e.g., with K2CO3 in acetone or DMF) to yield the final amide-linked compounds.
Representative Synthetic Procedure
A representative synthesis based on literature involves:
Preparation of 2-chloro-N-(4-aminophenyl)acetamide:
- Chloroacetyl chloride (0.06 mol) is added dropwise to a mixture of 4-aminophenylamine (0.05 mol) and K2CO3 (0.06 mol) in acetone (50 mL) at room temperature.
- The mixture is refluxed for 4-5 hours, cooled, and poured into ice water to precipitate the product.
- The solid is filtered, washed, and dried under vacuum.
-
- The pyridazinone intermediate is reacted with 2-chloro-N-(4-aminophenyl)acetamide in dry DMF with K2CO3 at room temperature for 8-10 hours.
- The mixture is poured onto crushed ice, acidified with dilute acetic acid, and the precipitate is filtered, washed, and recrystallized from methanol to yield the final compound.
Data Tables and Characterization
Spectroscopic Data (Example for Final Compound)
- IR (KBr): 3300 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide), 1600 cm⁻¹ (aromatic C=C)
- 1H NMR (DMSO-d6): δ 2.3 (s, 3H, CH3), 7.0-7.8 (m, aromatic protons), 9.5 (s, NH)
- 13C NMR: Signals consistent with pyridazinone carbonyl, aromatic carbons, and methyl group
- MS (ESI): Molecular ion peak consistent with molecular weight of the compound.
Summary of Key Research Findings
- The pyridazinone scaffold is efficiently synthesized via condensation of γ-keto esters with hydrazine hydrate.
- Functionalization at the 4-position with a methyl group and at the 6-position with a keto group is well-established through alkylation and oxidation steps.
- The phenylacetamide moiety is introduced via alkylation of the pyridazinone intermediate with 2-chloro-N-substituted phenylacetamides.
- The overall synthetic route provides good yields and purity, with final products confirmed by standard spectroscopic techniques.
- Variations in aldehyde substituents and amide groups allow for structural diversity in related compounds.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Scientific Research Applications
Preliminary studies suggest that N-[4-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]acetamide may possess potential therapeutic properties, particularly in modulating enzyme interactions and influencing cellular processes. Its structure suggests interactions with specific biological targets, though detailed mechanisms require further investigation. Interaction studies focus on its ability to bind with specific enzymes or receptors, which can provide insights into its potential therapeutic effects and guide further research into its mechanisms of action. The compound's interactions may influence signaling pathways or metabolic processes within biological systems.
Structural Comparison
Several compounds share structural similarities with this compound. The table below highlights a few examples:
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| 3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid | Contains a tetrahydropyridazine core | Different functional groups lead to varied biological activities |
| N-[6-(4-butanoyl-5-methyl-pyrazolyl)pyridazin]-5-chloro | Features pyrazole instead of pyridazine | Exhibits distinct pharmacological profiles |
| N-(3-(6-Oxo-tetrahydropyridazin))phenylacetamide | Similar acetamide linkage | Varies in substituents affecting reactivity |
Mechanism of Action
The mechanism of action of N-[4-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or antiviral activity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to N-[4-(4-chloro-benzenesulfonyl)-phenyl]-acetamide (CAS 6630-10-0), a structurally related acetamide derivative with a sulfonyl chloride substituent (). Key differences include:
| Attribute | N-[4-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]acetamide | N-[4-(4-chloro-benzenesulfonyl)-phenyl]-acetamide |
|---|---|---|
| Core Structure | Pyridazine ring with methyl and oxo groups | Benzenesulfonyl group with chloro substituent |
| Molecular Formula | C₁₃H₁₅N₃O₂ (estimated) | C₁₄H₁₂ClNO₃S |
| Hydrogen Bond Acceptors | 4 (pyridazine N, acetamide O, ketone O) | 3 (sulfonyl O, acetamide O) |
| Hydrogen Bond Donors | 1 (acetamide NH) | 1 (acetamide NH) |
| Key Functional Groups | Pyridazine, acetamide, ketone | Sulfonyl chloride, acetamide |
The pyridazine ring in the target compound introduces additional nitrogen-based hydrogen-bond acceptors, which may enhance solubility and crystallinity compared to the sulfonyl group in the analog .
Hydrogen Bonding and Crystal Packing
Hydrogen bonding patterns significantly influence physicochemical properties. Using graph set analysis (), the pyridazine ring’s nitrogen atoms likely participate in D(2) (donor-acceptor) or R₂²(8) (ring) motifs, promoting layered crystal packing. In contrast, the sulfonyl group in N-[4-(4-chloro-benzenesulfonyl)-phenyl]-acetamide may form C(4) chains via sulfonyl-oxygen interactions, leading to denser packing and higher melting points .
Crystallographic data for such compounds are typically resolved using programs like SHELXL (), which refine small-molecule structures by optimizing bond lengths and angles. For example, the pyridazine ring’s bond lengths (C-N ~1.32 Å, C=O ~1.23 Å) would differ from sulfonyl group metrics (S=O ~1.43 Å) .
Research Findings and Data Gaps
- Enhanced hydrogen-bonding capacity in pyridazine derivatives.
- Trade-offs between bioactivity (pyridazine) and stability (sulfonyl).
Further studies using SHELX-based crystallography and graph set analysis are recommended to validate these hypotheses .
Biological Activity
N-[4-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]acetamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential therapeutic properties. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of CHNO and a molecular weight of approximately 245.277 g/mol. Its structure features an acetamide group linked to a phenyl ring that is further substituted with a pyridazinone derivative. This configuration is crucial for its biological activity, as it potentially allows for interactions with various biological targets.
Preliminary studies indicate that this compound may modulate enzyme interactions and influence cellular processes. The specific mechanisms through which it exerts these effects are still under investigation, but its structural characteristics suggest it could engage with specific receptors or enzymes involved in critical signaling pathways.
Antimicrobial Properties
Research has highlighted the antimicrobial potential of this compound. It has been observed to exhibit activity against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating its efficacy:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16.69 |
| Escherichia coli | 23.15 |
| Bacillus subtilis | 8.33 |
| Pseudomonas aeruginosa | 137.43 |
These results suggest that the compound could serve as a potential lead in developing new antibacterial agents, particularly against resistant strains.
Cytotoxicity Studies
In vitro studies have also assessed the cytotoxic effects of this compound on cancer cell lines. Initial findings indicate that the compound may inhibit cell proliferation in certain types of cancer cells, although further detailed studies are required to elucidate its full potential and mechanism of action.
Case Studies and Research Findings
Recent literature provides insights into the biological activity of similar compounds and their derivatives:
- Pyrrole Derivatives : A study on pyrrole benzamide derivatives revealed potent antibacterial activity with MIC values as low as 3.125 µg/mL against S. aureus, indicating that structural modifications can significantly enhance biological activity .
- Alkaloids : Another investigation into monomeric alkaloids demonstrated that structural variations could lead to diverse antibacterial and antifungal activities, underscoring the importance of chemical structure in determining biological efficacy .
- Synthesis and Optimization : Research focusing on the synthesis of various analogues has shown promising results in enhancing biological activity through strategic modifications to the core structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
